molecular formula C9H12ClNO3S B1446916 Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 1235441-77-6

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B1446916
CAS No.: 1235441-77-6
M. Wt: 249.72 g/mol
InChI Key: NRNCTEBQWRTURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves the reaction of 3-chloropropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3-bromopropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
  • Methyl 2-[3-(3-iodopropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
  • Methyl 2-[3-(3-fluoropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Uniqueness

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific chloropropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and development applications .

Properties

IUPAC Name

methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-9(13)5-8-11(4-2-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCTEBQWRTURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1N(C(=O)CS1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173138
Record name Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-77-6
Record name Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-(3-chloropropyl)-4-oxo-2-thiazolidinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 4
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.